[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester
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Overview
Description
[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidine ring, a hydroxyethyl group, and a tert-butyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate in the presence of a base. The hydroxyethyl group can be introduced through nucleophilic substitution reactions using appropriate hydroxyethylating agents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent and high-quality production. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester moiety, converting it into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the ester moiety can produce alcohols.
Scientific Research Applications
[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl group and the pyrrolidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the specific target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- [1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester
- [1-(2-Hydroxy-ethyl)-azetidin-2-ylmethyl]-carbamic acid tert-butyl ester
- [1-(2-Hydroxy-ethyl)-morpholin-2-ylmethyl]-carbamic acid tert-butyl ester
Uniqueness
Compared to similar compounds, [1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)13-9-10-5-4-6-14(10)7-8-15/h10,15H,4-9H2,1-3H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKNTGDEDWTVBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN1CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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